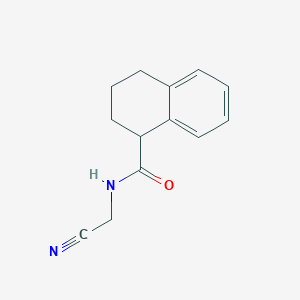

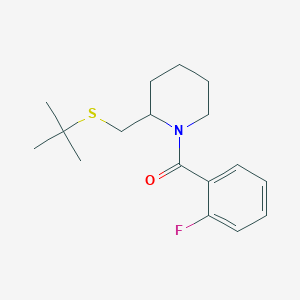

![molecular formula C27H25N5O3 B2370182 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189897-39-9](/img/structure/B2370182.png)

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a heterocyclic compound. This class of compounds is known for their diverse biological activities .

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms and four carbon atoms in the triazole ring, and an additional two nitrogen atoms and six carbon atoms in the quinoxaline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, it’s likely to share some properties with other compounds in this class .Scientific Research Applications

Chemical Synthesis and Diversity

- Diversified Synthesis Approaches: A study by An et al. (2017) showcases a diversified synthesis of triazoloquinoxaline derivatives via Ugi four-component reactions followed by copper-catalyzed tandem reactions. This methodological innovation provides rapid access to complex fused tricyclic scaffolds, highlighting the compound's utility in synthesizing structurally varied entities for potential applications in drug discovery and material science.

Biological Activities and Potential Therapeutic Applications

- Positive Inotropic Activity: Wu et al. (2012) have synthesized and evaluated triazoloquinoxaline derivatives for their positive inotropic activity, demonstrating their potential in developing novel therapeutics for cardiovascular diseases. The study found certain derivatives to significantly increase stroke volume in isolated rabbit heart preparations Wu et al., 2012, underscoring the potential of triazoloquinoxaline scaffolds in pharmacological research aimed at cardiac function improvement.

Antimicrobial and Antifungal Properties

- Antimicrobial Agents: Badran et al. (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives and evaluated some for antimicrobial and antifungal activity. It was found that certain compounds exhibited potent antibacterial activity Badran et al., 2003, indicating the relevance of this chemical structure in the development of new antimicrobial agents.

Anticonvulsant and Analgesic Properties

- Novel Anticonvulsant Agents: Alswah et al. (2013) reported on the synthesis of novel quinoxaline derivatives with potential anticonvulsant properties. Some compounds exhibited significant anticonvulsant activities, suggesting their utility in neurological research and therapy development Alswah et al., 2013.

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can lead to the disruption of various biochemical pathways. Specifically, it can inhibit the replication and transcription processes of DNA, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .

Result of Action

The compound’s interaction with DNA leads to the inhibition of cell growth and division, resulting in cell death . This makes it a potential anticancer agent, as it can selectively kill rapidly dividing cancer cells . In fact, it has shown potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact the compound’s ability to reach and interact with its target .

Future Directions

properties

IUPAC Name |

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-16-9-10-19(4)22(14-16)28-24(33)15-31-27(34)32-23-8-6-5-7-21(23)29-26(25(32)30-31)35-20-12-17(2)11-18(3)13-20/h5-14H,15H2,1-4H3,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFDFDOPMHOELE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)

![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)

![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)